molecular formula C24H32ClN3O2 B2978807 N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide CAS No. 1007886-59-0

N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide

Cat. No. B2978807
CAS RN: 1007886-59-0
M. Wt: 429.99
InChI Key: KZVPUJNUONECOZ-UHFFFAOYSA-N
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Description

“N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide” is a complex organic compound. It contains an adamantyl group, which is a type of bulky, three-dimensional structure found in many biologically active compounds . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the adamantyl group, a piperazine ring, and a benzamide group. The adamantyl group is a three-dimensional, cage-like structure, which can influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The adamantyl group, for example, is known to undergo various reactions, including with bromomethyl ketone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The adamantyl group, for example, is known to confer stability and lipophilicity, which could affect the compound’s solubility and stability .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential biological activity. Given the presence of the adamantyl group and piperazine ring, it could be of interest in the development of new pharmaceuticals or materials .

properties

IUPAC Name

N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN3O2/c1-27-6-8-28(9-7-27)23(30)21(26-22(29)19-2-4-20(25)5-3-19)24-13-16-10-17(14-24)12-18(11-16)15-24/h2-5,16-18,21H,6-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVPUJNUONECOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide

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